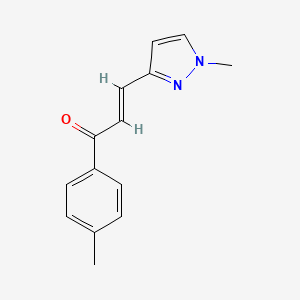
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54452840 and has been synthesized through a complex chemical process.
科学的研究の応用
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-inflammatory properties and has shown promising results in preclinical studies. It has also been studied for its potential use in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves the inhibition of certain enzymes that are responsible for the production of inflammatory molecules. This compound specifically targets the enzyme called soluble epoxide hydrolase (sEH) and inhibits its activity. This inhibition results in the reduction of inflammation and other related physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide have been extensively studied in preclinical studies. This compound has been shown to reduce inflammation and related symptoms in various animal models. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and other inflammatory conditions.
実験室実験の利点と制限
The advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide in lab experiments include its potential anti-inflammatory properties, its specificity towards sEH inhibition, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for skilled professionals and specialized equipment.
将来の方向性
The future directions for the study of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide include further preclinical studies to determine its efficacy and safety in various disease models. This compound may also be studied for its potential use in combination therapies with other drugs. Additionally, the development of more efficient and cost-effective synthesis methods may enable the wider use of this compound in various fields of scientific research.
Conclusion:
In conclusion, 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized through a complex chemical process and has been extensively studied for its anti-inflammatory properties and potential use in the treatment of cancer and other diseases. Further preclinical studies are needed to determine its efficacy and safety in various disease models.
合成法
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves a multi-step process that includes the reaction of 4-chloro-1H-pyrazole with 3-hydroxy-3-methylbutyric acid, followed by the addition of N-methylpropanamide. This process results in the formation of the final product, JNJ-54452840. The synthesis of this compound is complex and requires skilled professionals and specialized equipment.
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c1-9(16-8-10(13)7-14-16)11(17)15(4)6-5-12(2,3)18/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZMJAMBWLXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC(C)(C)O)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)

![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)